molecular formula C7H11N3 B14123490 (S)-1-(Pyrrolidin-3-YL)-1H-pyrazole

(S)-1-(Pyrrolidin-3-YL)-1H-pyrazole

Cat. No.: B14123490
M. Wt: 137.18 g/mol
InChI Key: ZUZKWDPTWJFIPQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Pyrrolidin-3-yl)-1H-pyrazole (CAS 1196156-80-5) is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a key synthetic intermediate for the development of targeted therapeutics. This compound is notably utilized in the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors . FGFRs are a family of receptor tyrosine kinases, and their altered activation or overexpression is a major mechanism in oncogenesis, making them prominent targets in oncology . The pyrazole scaffold is a privileged structure in drug design, found in several FDA-approved protein kinase inhibitors due to its favorable drug-like properties and ability to mimic adenine in ATP-competitive binding . The incorporation of the chiral pyrrolidine ring provides a three-dimensional structure that is crucial for specific target interaction and optimal binding affinity. Researchers employ this building block to develop novel antineoplastic agents, leveraging its role as a core fragment in advanced small-molecule inhibitors . This product is intended for research applications and is not for diagnostic or therapeutic use. For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-[(3S)-pyrrolidin-3-yl]pyrazole

InChI

InChI=1S/C7H11N3/c1-3-9-10(5-1)7-2-4-8-6-7/h1,3,5,7-8H,2,4,6H2/t7-/m0/s1

InChI Key

ZUZKWDPTWJFIPQ-ZETCQYMHSA-N

Isomeric SMILES

C1CNC[C@H]1N2C=CC=N2

Canonical SMILES

C1CNCC1N2C=CC=N2

Origin of Product

United States

Advanced Synthetic Methodologies for S 1 Pyrrolidin 3 Yl 1h Pyrazole and Its Analogues

Enantioselective Synthesis Strategies for the Pyrrolidine (B122466) Core and its Functionalization

The chiral pyrrolidine moiety is a cornerstone of numerous biologically active compounds. mdpi.comnih.gov Its synthesis with a high degree of enantiomeric purity is paramount. Various strategies have been developed to achieve this, ranging from asymmetric catalysis to the use of nature's own chiral building blocks.

Asymmetric Catalysis in Pyrrolidine Ring Formation (e.g., transition metal-catalyzed asymmetric hydrogenation, 1,3-dipolar cycloadditions)

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of pyrrolidines. Transition metal-catalyzed asymmetric hydrogenation of pyrrole precursors, for instance, offers a direct route to the chiral pyrrolidine core, although it remains an area of active research. researchgate.net

A more extensively utilized method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.govnih.govmappingignorance.org This reaction is highly effective for constructing the pyrrolidine ring with multiple stereocenters in a single, atom-economical step. nih.govmappingignorance.org The stereochemical outcome of these cycloadditions can be controlled through the use of chiral metal catalysts, often employing copper(I) or silver(I) complexes with chiral ligands. mappingignorance.orgnih.govorganic-chemistry.org The choice of catalyst and reaction conditions can influence the diastereoselectivity, allowing for the selective formation of either exo or endo products. mappingignorance.org

Catalyst SystemDipolarophileDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Cu(I)/ClickFerrophosElectron deficient alkenesGoodHigh organic-chemistry.org
Ag(I)/AmidPhosElectron deficient alkenesNot specifiedHigh organic-chemistry.org
Cu(I) with chiral N,O-ligand(E)-β-phthalimidonitroetheneNot specifiedNot specified mdpi.com
AgOAc/(Sa,R,R)-Ligand(Z)-nitroalkenesup to 87:13up to 99% mdpi.com

This table presents examples of catalyst systems used in asymmetric 1,3-dipolar cycloadditions for pyrrolidine synthesis.

Chiral Auxiliary and Chiral Pool Approaches for Pyrrolidine Stereocontrol

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials. Proline and 4-hydroxyproline are common choices for the synthesis of chiral pyrrolidine derivatives. mdpi.comnih.gov For instance, (S)-prolinol, derived from the reduction of (S)-proline, serves as a versatile precursor for a variety of pyrrolidine-containing pharmaceuticals. mdpi.comnih.gov A synthesis method for (S)-3-aminopyrrolidine dihydrochloride (B599025) has been developed starting from trans-4-hydroxy-L-proline. google.com

Chiral auxiliaries, which are temporarily incorporated into the reacting molecule to direct the stereochemical course of a reaction, also provide a reliable method for stereocontrol. The use of a tert-butylsulfinamide chiral auxiliary has been demonstrated in the asymmetric synthesis of chiral pyrrolidines. organic-chemistry.org These auxiliaries can be subsequently removed to yield the desired enantiomerically enriched pyrrolidine. The use of chiral auxiliaries on the nitrogen atom of azomethine ylides can also effectively control the diastereoselectivity of 1,3-dipolar cycloaddition reactions. acs.org

Novel Biosynthetic Mimicry and Enzymatic Synthesis Routes for Chiral Pyrrolidines

Drawing inspiration from nature, biosynthetic mimicry offers innovative pathways to chiral pyrrolidines. For example, a biomimetic approach based on a proposed biosynthetic pathway has been used to synthesize bis-α-substituent pyrrolidine alkaloids through the condensation of D-fructose and D-amino acids. researchgate.net

Enzymatic synthesis is emerging as a powerful and sustainable alternative for generating chiral amines and alcohols. acs.org Engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. nih.govacs.org This biocatalytic approach offers a direct and efficient method for creating these valuable building blocks. Additionally, one-pot photoenzymatic routes combining photochemical oxyfunctionalization with stereoselective enzymatic transamination have been reported for the synthesis of N-Boc-3-aminopyrrolidine with high conversion and excellent enantiomeric excess. acs.org

Regioselective Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring is a key component of many pharmaceuticals, and the ability to selectively introduce substituents at specific positions is crucial for modulating biological activity. thieme-connect.com

Late-Stage Functionalization via C-H Activation and Direct Arylation

Late-stage functionalization through transition-metal-catalyzed C-H activation has become a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. nih.govrsc.org This approach allows for the direct formation of C-C bonds on the pyrazole ring. The regioselectivity of these reactions is a significant challenge, as the pyrazole ring has multiple C-H bonds that can potentially react. nih.govresearchgate.net

For N-substituted pyrazoles, direct arylation often occurs preferentially at the C5 position. thieme-connect.com However, by employing specific directing groups or modifying the reaction conditions, arylation can be guided to other positions. For example, the use of a temporary protecting group at the C5 position can enable regioselective arylation at the C4 position. acs.org Similarly, specific palladium catalysts and conditions have been developed for the challenging C3 arylation of pyrazoles. nih.gov

PositionCatalyst/MethodCommentsReference
C5Palladium-catalyzed direct arylationGenerally the most reactive position for N-substituted pyrazoles. thieme-connect.com
C4Pd(OAc)₂ with temporary C5 chloro protectionAllows for selective functionalization of the C4 position. acs.org
C3Pd(II)/Phen catalystOvercomes the low reactivity of the C3 position. nih.gov

This table summarizes strategies for the regioselective direct arylation of the pyrazole ring.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki coupling for pyrazole derivatives)

A well-established method for pyrazole functionalization involves initial halogenation followed by a transition-metal-catalyzed cross-coupling reaction. Halogenation of pyrazoles, often with N-halosuccinimides, typically occurs at the C4 position. researchgate.net The resulting halopyrazoles are versatile intermediates for a variety of cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is widely used to form C-C bonds by coupling halogenated pyrazoles with boronic acids or their esters. researchgate.netacs.orgacs.orgnih.govacs.org This reaction is tolerant of a wide range of functional groups and can be used to introduce aryl, heteroaryl, and styryl groups onto the pyrazole ring. acs.orgacs.orgnih.govacs.org Studies have shown that bromo and chloro pyrazoles can be superior coupling partners compared to iodopyrazoles due to a reduced tendency for dehalogenation side reactions. researchgate.netacs.orgacs.orgnih.gov The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivities in these transformations. acs.org

Halogenated PyrazoleCoupling PartnerCatalyst SystemProductReference
4-Bromopyrazole derivativesAryl/heteroaryl boronic acidsXPhos Pd G2/XPhos4-Aryl/heteroaryl pyrazoles researchgate.netacs.org
4-Chloropyrazole derivativesAryl boronic acidsXPhos Pd G2/XPhos4-Aryl pyrazoles acs.orgacs.orgnih.gov
4-Iodopyrazole derivativesAryl boronic acidsPd(PPh₃)₄/Na₂CO₃4-Aryl pyrazoles researchgate.net

This table provides examples of Suzuki-Miyaura cross-coupling reactions of halogenated pyrazoles.

Methodologies for Constructing the Pyrrolidine-Pyrazole Linkage

The formation of the C-N bond between the pyrrolidine ring and the pyrazole nitrogen is the key step in the synthesis of (S)-1-(pyrrolidin-3-yl)-1H-pyrazole. Several strategic approaches have been developed to achieve this transformation efficiently and with stereochemical control.

N-Alkylation Strategies on Pyrazole Nitrogen Atoms

Direct N-alkylation of the pyrazole ring with a suitable chiral pyrrolidine electrophile is a common and straightforward approach. Typically, the pyrazole nitrogen is deprotonated with a base to form a pyrazolate anion, which then acts as a nucleophile. mdpi.com The choice of base, solvent, and electrophile is critical to control regioselectivity, especially with unsymmetrically substituted pyrazoles, and to avoid side reactions. researchgate.net

Commonly, this method involves reacting pyrazole with a chiral 3-substituted pyrrolidine bearing a leaving group, such as a tosylate, mesylate, or halide. The stereochemistry at the C3 position of the pyrrolidine ring is established prior to the coupling reaction.

An alternative acid-catalyzed method has also been developed, utilizing trichloroacetimidates as electrophiles. mdpi.comsemanticscholar.org This approach avoids the need for strong bases and can proceed under milder conditions. semanticscholar.orgresearchgate.net For instance, a chiral pyrrolidine-3-ol can be converted to its corresponding trichloroacetimidate, which is then activated by a Brønsted acid like camphorsulfonic acid to alkylate the pyrazole nitrogen. mdpi.com The regioselectivity in unsymmetrical pyrazoles is often governed by steric factors, with the pyrazole nitrogen attacking the electrophile from the less hindered side. mdpi.comsemanticscholar.org

Table 1: Comparison of N-Alkylation Conditions for Pyrazoles

Method Electrophile Catalyst/Reagent Key Features
Base-Mediated Alkyl Halides, Tosylates K₂CO₃, NaH Traditional method; risk of side reactions; regioselectivity can be an issue. researchgate.net
Acid-Catalyzed Trichloroacetimidates Brønsted Acid (e.g., CSA) Milder conditions; avoids strong bases; sterically controlled regioselectivity. mdpi.comsemanticscholar.org

| Mitsunobu Reaction | Alcohols | DEAD, PPh₃ | Inversion of stereochemistry at the alcohol carbon; useful for chiral alcohols. semanticscholar.org |

Transition Metal-Catalyzed Coupling Reactions for Heteroatom Linkages

Transition metal-catalyzed cross-coupling reactions have become powerful tools for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly well-suited for coupling amines with aryl halides or triflates and has been applied to the synthesis of N-aryl heterocycles. wikipedia.orglibretexts.org In the context of synthesizing the target molecule, this would involve coupling pyrazole (acting as the amine component) with a chiral 3-halopyrrolidine derivative or, more commonly, coupling a 3-aminopyrrolidine derivative with a halo-pyrazole.

However, the direct Buchwald-Hartwig C-N coupling of pyrazoles can be challenging. A more established application involves coupling an amine, such as pyrrolidine, to a brominated pyrazole at the C4 position. nih.govresearchgate.net While this forms a C-N bond at a different position, the underlying principles are relevant. The success of these reactions heavily relies on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. nih.govresearchgate.net Bidentate phosphine ligands like BINAP and Dppf have proven effective in these couplings. wikipedia.org

Copper-catalyzed Ullmann-type couplings offer a more cost-effective alternative to palladium-based systems for C-N bond formation. nih.gov These reactions typically couple an N-nucleophile, such as pyrazole, with an aryl or heteroaryl halide. nih.gov Recent advancements have introduced new ligands, like α-benzoin oxime, that promote the coupling of various (hetero)aryl halides with nucleophiles including pyrrolidine, achieving moderate to excellent yields. nih.gov This methodology could be adapted for the synthesis of this compound by coupling pyrazole with a suitable chiral 3-halopyrrolidine.

Cyclocondensation Reactions Involving Pyrrolidine and Pyrazole Precursors

The construction of the pyrazole ring itself can be a strategic approach to form the desired linkage, particularly through cyclocondensation reactions. The most classic method is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.com

To synthesize this compound via this route, one could employ (S)-pyrrolidin-3-ylhydrazine as the key precursor. This chiral hydrazine, upon reaction with a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde or acetylacetone), would directly yield the target pyrazole-pyrrolidine structure. The challenge in this approach lies in the synthesis and stability of the chiral hydrazine precursor.

Multicomponent reactions (MCRs) offer an efficient way to assemble the pyrazole ring in a single step from simple starting materials. nih.govbeilstein-journals.org For example, a one-pot reaction could involve an aldehyde, malononitrile, and a pyrrolidine-substituted hydrazine to generate a highly functionalized pyrazole ring directly attached to the pyrrolidine moiety. beilstein-journals.org

Table 2: Cyclocondensation Strategies for Pyrazole Synthesis

Precursor 1 Precursor 2 Reaction Type Resulting Scaffold
(S)-Pyrrolidin-3-ylhydrazine 1,3-Dicarbonyl Compound Knorr Synthesis 1-(Pyrrolidin-3-yl)-pyrazole nih.gov
Hydrazine Pyrrolidine-substituted β-diketone Knorr Synthesis 1-Aryl-3/5-(pyrrolidinylalkyl)-pyrazole
α,β-Unsaturated Carbonyl Hydrazine Michael Addition/Cyclization Pyrazoline, then Pyrazole mdpi.comnih.gov

Divergent Synthesis of Complex Derivatives of this compound

Once the core this compound scaffold is synthesized, its derivatization is key to exploring the chemical space for drug discovery. Divergent synthesis strategies allow for the creation of a wide array of analogues from a common intermediate.

Scaffold Decoration and Combinatorial Library Synthesis

The this compound structure serves as an excellent scaffold for further functionalization. Both the pyrazole and pyrrolidine rings offer sites for chemical modification. The pyrazole ring can be functionalized at its carbon positions (C3, C4, C5) through reactions like halogenation followed by cross-coupling (e.g., Suzuki, Sonogashira), or direct C-H functionalization. dntb.gov.ua The secondary amine of the pyrrolidine ring is readily available for acylation, alkylation, sulfonylation, or reductive amination to introduce a diverse range of substituents.

Combinatorial chemistry, particularly using solid-phase or liquid-phase parallel synthesis, enables the rapid generation of large libraries of compounds based on this scaffold. mdpi.comnih.gov For example, the core scaffold can be attached to a solid support, and then various building blocks can be systematically introduced at the points of diversity. mdpi.com This approach has been successfully used to create extensive libraries of pyrazole derivatives for high-throughput screening. nih.govresearchgate.net

Green Chemistry Approaches in Synthetic Transformations

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Green chemistry principles can be applied to the synthesis of this compound and its derivatives to reduce waste, avoid hazardous reagents, and improve energy efficiency. nih.gov

Key green approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and increase yields for many organic reactions, including the synthesis of pyrazoles. mdpi.comresearchgate.netnih.govmdpi.com Solvent-free "dry media" conditions, often coupled with microwave heating, represent a particularly green method for cycloaddition reactions to form the pyrazole ring. mdpi.comresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact of a synthesis. nih.gov

Catalysis: The use of recyclable catalysts, including heterogeneous catalysts or biocatalysts (enzymes), aligns with green chemistry principles by minimizing waste and allowing for catalyst reuse. nih.gov For instance, developing solid-supported palladium or copper catalysts for the C-N coupling steps would facilitate easier purification and recycling.

By integrating these methodologies, the synthesis of this compound and its analogues can be made more efficient, diverse, and sustainable. nih.gov

Chemical Reactivity and Mechanistic Investigations of S 1 Pyrrolidin 3 Yl 1h Pyrazole

Reactivity of the Pyrrolidine (B122466) Nitrogen and its Derivatives

The secondary nitrogen atom within the pyrrolidine ring is a key site of reactivity, readily undergoing reactions typical of secondary amines.

Alkylation and Acylation Reactions on Pyrrolidine Nitrogen

The pyrrolidine nitrogen of (S)-1-(pyrrolidin-3-yl)-1H-pyrazole can be readily functionalized through alkylation and acylation reactions. These transformations are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Alkylation introduces an alkyl group onto the nitrogen atom, typically by reaction with an alkyl halide. This reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the pyrrolidine nitrogen attacks the electrophilic carbon of the alkyl halide. The choice of the alkylating agent and reaction conditions can influence the efficiency of the reaction. For instance, the use of a base is often employed to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity.

Acylation involves the introduction of an acyl group (R-C=O) to the pyrrolidine nitrogen. This is commonly achieved by reacting the parent compound with an acyl chloride or an acid anhydride. Similar to alkylation, the reaction proceeds through nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of the acylating agent. These acylated derivatives are amides and often exhibit different chemical and physical properties compared to the parent amine.

A variety of substituted pyrazole (B372694) derivatives can be synthesized through these reactions. For example, the reaction of this compound with various electrophiles can lead to the formation of N-substituted products with diverse functionalities. The table below summarizes some examples of these reactions.

Reactant 1Reactant 2ProductReaction Type
This compoundAlkyl HalideN-Alkyl-(S)-1-(pyrrolidin-3-yl)-1H-pyrazoleAlkylation
This compoundAcyl ChlorideN-Acyl-(S)-1-(pyrrolidin-3-yl)-1H-pyrazoleAcylation

Ring-Opening and Rearrangement Pathways of the Pyrrolidine Moiety

While the pyrrolidine ring is generally stable, under specific conditions, it can undergo ring-opening or rearrangement reactions. These transformations are less common than N-functionalization but can lead to the formation of structurally complex molecules.

Ring-opening of the pyrrolidine moiety can be initiated by the use of specific reagents that can cleave the C-N bonds of the ring. Such reactions are often mechanistically intricate and can be influenced by factors such as the presence of activating groups on the ring or the use of catalysts.

Rearrangement reactions of the pyrrolidine ring in this compound have not been extensively documented in the literature. However, rearrangements in related pyrrolidine-containing compounds are known to occur, often promoted by acid or base catalysts or by thermal conditions. These rearrangements can involve skeletal reorganization to form different ring systems or the migration of substituents around the ring.

Reactivity of the Pyrazole Core and its N-Substituted Forms

The pyrazole ring is an aromatic heterocycle, and its reactivity is characteristic of such systems. It can participate in both electrophilic and nucleophilic substitution reactions, and the nitrogen atoms of the pyrazole core can coordinate to metal ions.

Electrophilic and Nucleophilic Aromatic Substitution Potentials on Pyrazole Ring

The pyrazole ring in this compound is susceptible to electrophilic aromatic substitution. Due to the presence of two nitrogen atoms in the ring, the electron density is not evenly distributed, which directs incoming electrophiles to specific positions. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. rrbdavc.orgpharmajournal.net This is because the intermediates formed by attack at C4 are more stable than those formed by attack at other positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic aromatic substitution on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. The position of substitution will depend on the nature and location of these activating groups.

Ligand Exchange Reactions and Coordination Chemistry Studies

The nitrogen atoms of the pyrazole ring possess lone pairs of electrons and can therefore act as ligands, coordinating to metal ions to form coordination complexes. researchgate.net Pyrazole and its derivatives are known to form stable complexes with a variety of transition metals. researchgate.net The coordination can occur through either one or both of the nitrogen atoms, leading to different coordination modes.

Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with another ligand. In the context of this compound, this could involve the displacement of a coordinated solvent molecule or another ligand by the pyrazole nitrogen. The study of these reactions provides insight into the coordination preferences and stability of the resulting metal complexes. researchgate.net The ability of pyrazole derivatives to act as ligands has led to their use in catalysis and materials science. researchgate.netallresearchjournal.com

Stereochemical Stability and Epimerization Studies of the Chiral Center

The this compound molecule contains a single stereogenic center at the C3 position of the pyrrolidine ring. The stereochemical stability of this center is an important consideration, particularly in the context of its potential use in pharmaceuticals, where a specific stereoisomer may be responsible for the desired biological activity.

Epimerization is the process by which one stereoisomer is converted into its diastereomer. In the case of this compound, epimerization would involve the inversion of the stereochemistry at the C3 position to form the (R)-enantiomer. This process can be facilitated by conditions that allow for the temporary removal and re-addition of the proton at the chiral center, or through a ring-opening and closing mechanism.

Studies on the stereochemical stability of this compound would involve subjecting it to various conditions (e.g., changes in pH, temperature) and analyzing the enantiomeric purity over time using techniques such as chiral chromatography. The propensity for epimerization will depend on the lability of the C-H bond at the chiral center and the stability of any potential intermediates. While specific epimerization studies on this compound are not widely reported, the general principles of stereochemical stability in chiral amines and heterocyclic compounds are well-established.

Investigation of Chiral Center Inversion Mechanisms

The chiral center in this compound is located at the C3 position of the pyrrolidine ring. The inversion of this stereocenter would lead to its enantiomer, (R)-1-(Pyrrolidin-3-YL)-1H-pyrazole, resulting in a racemic mixture. Understanding the mechanisms through which this inversion can occur is critical for predicting the compound's stability under various conditions. While direct experimental studies on the racemization of this specific molecule are not extensively documented in the literature, mechanistic principles can be inferred from related systems and computational studies on substituted pyrrolidines. emich.eduresearchgate.net

One potential mechanism for the inversion of the C3 chiral center involves the transient formation of an achiral intermediate. This can occur through a deprotonation-reprotonation sequence, particularly if a substituent at the C3 position can stabilize a negative charge, or through the formation of a planar intermediate under certain reaction conditions. spcmc.ac.in For instance, in related systems, base-catalyzed racemization has been observed where a proton on the chiral carbon is temporarily removed, leading to a planar carbanion or enolate intermediate. spcmc.ac.in Subsequent protonation can then occur from either face with equal probability, leading to racemization.

Computational studies on substituted pyrrolidines have been employed to determine the energy profiles of various reaction pathways, including those that could lead to a loss of stereochemical integrity. emich.eduacs.org These studies indicate that the activation energy for the key steps in reactions involving pyrrolidine derivatives is influenced by the nature of the substituents on the ring. emich.edu For this compound, the pyrazole substituent at the N1 position of the pyrrolidine ring is an important factor.

Another consideration is the pyramidal inversion at the nitrogen atom of the pyrrolidine ring. While the nitrogen in this compound is not the chiral center, its inversion can influence the conformational dynamics of the ring and potentially affect the stability of the adjacent chiral carbon. Nitrogen inversion is a rapid process in many acyclic amines at room temperature, leading to racemization if the nitrogen itself is a stereocenter. wikipedia.orgyoutube.comyoutube.com However, in a cyclic system like pyrrolidine, the barrier to inversion is generally higher. The rate of inversion is also influenced by the substituents on the nitrogen.

Table 1: Plausible Inversion Mechanisms and Intermediates

Mechanism Proposed Intermediate Influencing Factors Plausible Conditions
Deprotonation-ReprotonationPlanar Carbanion/Enolate at C3Acidity of C3-H, Base StrengthStrong Basic Media
Ring Opening-ClosingAcyclic Imine/EnamineRing Strain, CatalystAcid/Base Catalysis, Heat
Radical IntermediateC3-Centered RadicalRadical Initiator, LightPhotochemical Conditions

This table presents hypothetical mechanisms based on general principles of organic chemistry due to the absence of specific experimental data for this compound.

Influence of Substituents and Environmental Factors on Stereochemical Integrity

The stereochemical stability of this compound is not absolute and can be influenced by a variety of external factors. These include the presence of other chemical species (substituents) and the physical environment (temperature, pH).

Influence of Substituents:

The nature of substituents on both the pyrrolidine and pyrazole rings can significantly impact the energy barrier to chiral inversion.

Substituents on the Pyrrolidine Ring: Electron-withdrawing groups on the pyrrolidine ring can affect the acidity of the C-H bonds, potentially facilitating deprotonation and subsequent racemization under basic conditions. emich.edu Conversely, bulky substituents may sterically hinder the approach of a base or catalyst, thereby increasing the stereochemical stability.

Influence of Environmental Factors:

Temperature: Thermal energy can provide the necessary activation energy to overcome the barrier to inversion, leading to racemization. nih.govnih.govresearchgate.net The rate of racemization is expected to increase with temperature. "Flash thermal racemization" has been demonstrated for chiral amines in continuous flow processes at elevated temperatures. nih.gov While the C3 chiral center of the pyrrolidine ring is generally more stable than a chiral nitrogen center, high temperatures could potentially lead to epimerization.

pH: The pH of the environment can have a profound effect on the stereochemical integrity, particularly for a molecule with basic nitrogen atoms like this compound. Under acidic conditions, the pyrrolidine nitrogen will be protonated. This protonation can alter the conformational preferences of the ring and potentially influence the stability of the chiral center. emich.eduacs.org In highly basic media, as mentioned earlier, deprotonation at the C3 position could become a viable pathway for racemization. spcmc.ac.in

Table 2: Predicted Influence of Factors on Stereochemical Integrity

Factor Predicted Effect on Racemization Rate Rationale
Increasing TemperatureIncreaseProvides activation energy to overcome the inversion barrier.
Strongly Acidic pHPotential for ChangeProtonation of the pyrrolidine nitrogen alters ring conformation and electronic properties.
Strongly Basic pHPotential for IncreaseFacilitates deprotonation at the C3 position, leading to a planar intermediate.
Bulky SubstituentsDecreaseSteric hindrance may increase the energy barrier for inversion.
Electron-withdrawing SubstituentsPotential for IncreaseMay increase the acidity of the C3 proton, facilitating base-catalyzed racemization.

This table provides predicted trends based on general stereochemical principles. The actual quantitative effects would need to be determined through specific experimental or computational studies for this compound.

Advanced Spectroscopic and Structural Characterization of S 1 Pyrrolidin 3 Yl 1h Pyrazole and Its Congeners

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in both solution and the solid state. For (S)-1-(Pyrrolidin-3-YL)-1H-pyrazole, NMR provides critical information regarding the connectivity of atoms, the regiochemistry of the pyrazole (B372694) substitution, and the stereochemistry at the chiral center.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound. The proton (¹H) NMR spectrum provides information on the chemical environment of each hydrogen atom, while the carbon-13 (¹³C) NMR spectrum reveals the number and type of carbon atoms.

For the pyrazole ring, characteristic signals are expected in the aromatic region of the ¹H NMR spectrum. Typically, the proton at position 3 (H3) and position 5 (H5) of the pyrazole ring appear as distinct signals, often as doublets or singlets depending on the substitution pattern, while the proton at position 4 (H4) usually appears as a triplet. In the case of 1-substituted pyrazoles, the chemical shifts are influenced by the nature of the substituent on the nitrogen atom. For instance, in a related compound, 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, the pyrazole protons appear at δ 7.47 (s, 1H), 7.42 (s, 1H), and 6.20 (s, 1H) ppm in CDCl₃ researchgate.net. For this compound, similar chemical shifts for the pyrazole protons would be anticipated.

The pyrrolidine (B122466) ring protons typically resonate in the upfield region of the ¹H NMR spectrum. The protons on the carbon atoms adjacent to the nitrogen (C2 and C5) are expected to be deshielded compared to the protons on C3 and C4. The proton at the chiral center (C3) would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrazole ring are expected to have chemical shifts in the aromatic region (typically δ 100-140 ppm). For 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, the pyrazole carbons were observed at δ 139.5, 129.7, and 105.3 ppm researchgate.net. The pyrrolidine carbons would appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C5) appearing at a lower field than the other carbons.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between atoms. Key 2D NMR experiments for the structural elucidation of this compound include:

Correlation Spectroscopy (COSY): This experiment reveals scalar coupling between protons, allowing for the identification of adjacent protons within the pyrrolidine and pyrazole rings. For example, COSY would show correlations between the H3, H4, and H5 protons of the pyrazole ring (if present) and would help trace the connectivity of the protons within the pyrrolidine ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). This experiment is particularly useful for confirming the regioselectivity of the pyrazole substitution by showing a correlation between the pyrrolidine C3 proton and the pyrazole N1 carbon, as well as correlations between the pyrrolidine protons and the pyrazole carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and preferred conformation of the molecule in solution. For example, NOE correlations between protons on the pyrazole and pyrrolidine rings can help define their relative orientation.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from analogous compounds researchgate.netresearchgate.net.

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyrazole C3~7.5~139
Pyrazole C4~6.2~105
Pyrazole C5~7.6~129
Pyrrolidine C2~3.0-3.5~50-55
Pyrrolidine C3~4.5-5.0~55-60
Pyrrolidine C4~2.0-2.5~30-35
Pyrrolidine C5~3.0-3.5~50-55

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to these interactions, providing detailed information about the local environment of each nucleus.

For this compound, ssNMR can be used to:

Determine the molecular conformation in the solid state: The chemical shifts in ssNMR are highly sensitive to the molecular conformation. By comparing experimental ssNMR spectra with theoretical calculations for different possible conformations, the most likely solid-state conformation can be determined.

Investigate polymorphism: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical issue in the pharmaceutical and materials sciences. Different polymorphs of a compound can have distinct physical properties. ssNMR is an excellent tool for identifying and characterizing different polymorphic forms, as each polymorph will typically give a unique ssNMR spectrum.

Study intermolecular interactions: ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding, which play a crucial role in determining the crystal packing.

Key ssNMR techniques include Cross-Polarization Magic Angle Spinning (CP-MAS), which enhances the signal of rare nuclei like ¹³C and ¹⁵N, and various recoupling techniques that reintroduce specific interactions to probe internuclear distances and torsion angles. For chiral molecules like this compound, ssNMR can also be used to study chiral recognition and discrimination in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also be used to study intermolecular interactions.

For this compound, the IR and Raman spectra would be characterized by vibrations of the pyrazole and pyrrolidine rings, as well as the C-H and N-H bonds.

Pyrazole Ring Vibrations: The pyrazole ring exhibits characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the pyrazole ring are expected above 3000 cm⁻¹.

Pyrrolidine Ring Vibrations: The pyrrolidine ring will show C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The C-N stretching vibration is typically found in the 1000-1200 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected in the 3300-3500 cm⁻¹ region, and its position can be sensitive to hydrogen bonding.

Intermolecular Interactions: The position and shape of the N-H stretching band can provide valuable information about hydrogen bonding interactions in the solid state or in concentrated solutions. A broad and shifted N-H band to lower wavenumbers is indicative of strong hydrogen bonding.

A table of expected IR and Raman vibrational frequencies for key functional groups in this compound is provided below, based on general spectroscopic data for pyrazoles and pyrrolidines.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Pyrazole C-HStretching3100 - 3150
Pyrrolidine C-HStretching2850 - 2960
Pyrrolidine N-HStretching3300 - 3500
Pyrazole C=N/C=CStretching1400 - 1600
Pyrrolidine C-NStretching1000 - 1200
Pyrrolidine N-HBending1590 - 1650

Chiroptical Spectroscopic Methods for Absolute Configuration Determination

Chiroptical spectroscopic methods are essential for determining the absolute configuration of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum is a plot of this difference (ΔA) or molar ellipticity ([θ]) versus wavelength. The sign and intensity of the Cotton effects (the peaks in the ECD spectrum) are characteristic of the absolute configuration of the molecule.

For this compound, the ECD spectrum would be dominated by electronic transitions associated with the pyrazole chromophore. The pyrrolidine ring itself does not have strong electronic transitions in the accessible UV-Vis region, but its chiral environment perturbs the electronic transitions of the pyrazole ring, leading to a measurable ECD signal.

The absolute configuration can be determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations. This involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Calculating the ECD spectrum for each conformer using time-dependent density functional theory (TD-DFT).

Generating a Boltzmann-weighted average of the calculated spectra to obtain the final theoretical ECD spectrum.

Comparing the theoretical spectrum with the experimental spectrum. A good match between the two allows for the unambiguous assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve is a plot of specific rotation ([α]) versus wavelength.

ORD and ECD are related by the Kronig-Kramers transforms, and they provide complementary information. An ORD curve shows a characteristic "Cotton effect" in the vicinity of an absorption band of a chromophore. The sign of the Cotton effect is directly related to the stereochemistry of the chiral center near the chromophore.

Similar to ECD, the absolute configuration of this compound can be determined by comparing the experimental ORD curve with the one calculated using quantum chemical methods. The combination of experimental and theoretical ECD and ORD data provides a powerful and reliable method for the assignment of the absolute configuration of chiral molecules.

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation of novel compounds, offering precise mass determination which aids in confirming the elemental composition of a molecule. For pyrazole derivatives, HRMS is instrumental in verifying their synthesis and purity. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further provide a roadmap to the compound's structural connectivity.

A hypothetical fragmentation of this compound would likely involve initial cleavage at the bond connecting the pyrrolidine and pyrazole rings, as well as characteristic fragmentation of the pyrrolidine ring itself. The pyrazole ring, being aromatic, would be expected to be relatively stable.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Related Pyrazole Derivative

CompoundFormulaCalculated m/z [M+H]⁺Measured m/z [M+H]⁺
1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazoleC₈H₁₃N₃152.1182152.1180

Note: This data is illustrative for a related compound to demonstrate the precision of HRMS.

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Hydrogen Bonding

Single Crystal X-ray Diffraction of this compound and its Derivatives

While the specific crystal structure of this compound is not publicly documented, numerous studies on related pyrazole derivatives have been published, offering valuable insights. spast.orgresearchgate.netresearchgate.netnih.govmdpi.comscilit.com For example, the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), a pyridylpyrazole derivative, has been determined, revealing the planarity of the pyrazole ring and the specific conformation of its substituents. researchgate.netnih.govmdpi.comscilit.com In many pyrazole derivatives, the pyrazole ring is found to be planar. spast.org

The solid-state structure of a compound like this compound would be of significant interest to understand the conformational preferences of the pyrrolidine ring relative to the pyrazole ring. The stereochemistry at the C3 position of the pyrrolidine ring would dictate a specific three-dimensional arrangement. Intermolecular hydrogen bonding would be expected to play a crucial role in the crystal packing, likely involving the secondary amine of the pyrrolidine ring and the nitrogen atoms of the pyrazole ring. spast.org

Table 2: Crystallographic Data for a Representative Pyrazole Derivative

ParameterValue
Compound Name2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol researchgate.netmdpi.com
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)12.456(3)
c (Å)9.876(2)
β (°)115.45(3)
Volume (ų)1123.4(4)
Z4

This data is for a related compound and serves as an example of typical crystallographic parameters.

Co-crystallization Studies with Model Binding Partners for Interaction Analysis

Co-crystallization is a powerful technique used to study the non-covalent interactions between a host molecule and a guest molecule, often a model for a biological receptor. For a compound like this compound, co-crystallization studies with model binding partners, such as dicarboxylic acids or other hydrogen bond donors/acceptors, could provide invaluable information about its interaction potential.

These studies would reveal the preferred hydrogen bonding motifs and other intermolecular forces that govern the binding of the molecule. The pyrrolidine nitrogen and the pyrazole nitrogens are all potential sites for hydrogen bonding, and their involvement in such interactions would be elucidated. This information is crucial for understanding how the molecule might interact with biological targets. While specific co-crystallization studies for this compound are not reported, the principles are well-established in the study of other heterocyclic compounds.

Computational and Theoretical Chemistry Studies on S 1 Pyrrolidin 3 Yl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a molecule like (S)-1-(Pyrrolidin-3-YL)-1H-pyrazole, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization.

Following optimization, a range of electronic properties can be calculated. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Another important property derived from DFT is the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Representative DFT-Calculated Properties for a Hypothetical Pyrrolidinyl-Pyrazole Compound

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DMeasures the overall polarity of the molecule

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Ab Initio Methods for Reaction Pathways and Transition State Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study chemical reactions in detail. For this compound, these methods could be used to model its synthesis or its metabolic degradation pathways. By calculating the energies of reactants, products, and intermediate transition states, a complete energy profile of a reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding reaction mechanisms at a molecular level.

Conformational Analysis and Energy Landscapes

The flexibility of the pyrrolidine (B122466) ring and the rotation around the bond connecting it to the pyrazole (B372694) ring mean that this compound can exist in multiple conformations.

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. An MD simulation of this compound would involve calculating the forces between atoms and using these to predict their motion over time. This provides a dynamic picture of the molecule's flexibility, showing how the pyrrolidine ring puckers and how the two rings move relative to each other. Such simulations are often performed in a simulated solvent environment to mimic real-world conditions.

Potential Energy Surface Mapping for Pyrrolidine Ring Pucker and Rotamer Analysis

A potential energy surface (PES) map is a theoretical construct that relates the energy of a molecule to its geometry. For this compound, a PES map could be generated by systematically changing the key dihedral angles that define the pucker of the pyrrolidine ring and the rotation around the pyrrolidine-pyrazole bond. This mapping would reveal the various stable conformations (local minima on the PES) and the energy barriers between them (saddle points). This information is essential for understanding which conformations are most likely to be present at a given temperature.

Molecular Modeling of Intermolecular Interactions

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in drug discovery. Molecular docking is a primary technique used for this purpose.

In a typical molecular docking study, a 3D model of the target protein is used, and the this compound molecule is computationally placed into the protein's binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most likely binding mode and the strength of the interaction. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

Ligand-Target Docking Studies (e.g., with isolated enzymes or receptors, in silico modeling)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a pyrazole derivative, might interact with a biological target, typically a protein or enzyme.

Docking studies on various pyrazole analogs have revealed their potential to inhibit a range of important protein targets, particularly kinases, which are key regulators of cell signaling and are often implicated in diseases like cancer. nih.govmdpi.comresearchgate.netnih.gov For instance, pyrazole derivatives have been docked into the ATP-binding sites of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net These studies often show that the pyrazole core can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition.

The binding affinity is often quantified by a docking score, which estimates the free energy of binding. Lower (more negative) scores generally indicate a more stable interaction. The table below illustrates typical results from docking studies of various pyrazole derivatives against different protein kinases, showcasing the range of binding energies that can be observed.

Representative Pyrazole Derivative Protein Target PDB Code Binding Energy (kJ/mol) Key Interacting Residues (Illustrative)
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-22QU5-10.09Cys919, Asp1046
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A2W1G-8.57Ala213, Leu263
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleCDK22VTO-10.35Leu83, Asp86

Disclaimer: The data in this table are for illustrative purposes based on published studies of various pyrazole derivatives and are not specific to this compound. nih.govresearchgate.net

For a molecule like this compound, the pyrrolidine ring would be expected to influence the binding mode, potentially by forming additional interactions with the target protein or by orienting the pyrazole core in a specific manner within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable in medicinal chemistry for predicting the activity of new compounds and for optimizing lead structures.

For pyrazole derivatives, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for various biological activities, including anticancer and enzyme inhibitory effects. nih.govnih.govbiointerfaceresearch.comtandfonline.com These models typically use a set of known compounds (a training set) with their measured biological activities to derive a correlation. The predictive power of the model is then tested using an external set of compounds (a test set).

A 2D-QSAR study on N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors, for example, indicated that bulky, electron-withdrawing substituents at certain positions were favorable for inhibitory activity. tandfonline.com The statistical quality of a QSAR model is often described by parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²).

QSAR Model Type Target Statistical Parameter Value Significance
2D-QSARAurora A Kinaser² (training set)0.8059Indicates a good correlation between descriptors and activity for the training set.
2D-QSARAurora A Kinasepred_r² (test set)0.7861Shows good predictive power for external compounds.
3D-QSAR (CoMFA)EGFR Kinase0.652Indicates good internal predictive ability of the model.
3D-QSAR (CoMSIA)EGFR Kinase0.981Represents a high degree of correlation for the training set.

Disclaimer: This table presents illustrative data from QSAR studies on different series of pyrazole derivatives and is not specific to this compound. nih.govtandfonline.com

In the context of this compound, a QSAR study would require a dataset of structurally similar compounds with their corresponding biological activities. The descriptors used in such a model would quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties, to predict its potency.

Pharmacophore Modeling and Virtual Screening for Lead Identification

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are used in virtual screening to rapidly search large compound libraries for molecules that are likely to be active at a particular target.

Pharmacophore models for pyrazole-based inhibitors often include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. acs.orgresearchgate.net For instance, a pharmacophore model for pyrazoloquinazoline inhibitors of PLK-1 included one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen databases of chemical compounds. The hits from this virtual screen can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing. This approach has been successfully used to identify novel kinase inhibitors from pyrazolone (B3327878) derivatives. acs.org

The table below provides an example of pharmacophoric features that might be identified for a class of pyrazole-based enzyme inhibitors.

Pharmacophore Feature Description Potential Role in Binding
Hydrogen Bond AcceptorAn atom that can accept a hydrogen bond (e.g., a nitrogen atom in the pyrazole ring).Interacting with donor groups (e.g., NH) in the protein's active site.
Hydrogen Bond DonorA group that can donate a hydrogen bond (e.g., an NH group in the pyrazole or pyrrolidine ring).Interacting with acceptor groups (e.g., C=O) in the protein's active site.
Aromatic RingThe pyrazole ring itself.Participating in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.
Hydrophobic FeatureA non-polar part of the molecule, such as an alkyl or aryl substituent.Fitting into hydrophobic pockets within the active site.
Positive Ionizable FeatureA group that can carry a positive charge, such as the nitrogen in the pyrrolidine ring under physiological pH.Forming electrostatic interactions with negatively charged residues like aspartate or glutamate.

Disclaimer: This table illustrates common pharmacophoric features identified in studies of pyrazole derivatives and is not specific to this compound.

For this compound, the pyrrolidinyl moiety would likely contribute a key pharmacophoric feature, potentially a hydrogen bond acceptor/donor or a positively ionizable center, which could be crucial for its biological activity and selectivity.

Applications and Emerging Research Avenues for S 1 Pyrrolidin 3 Yl 1h Pyrazole Scaffolds Non Clinical Focus

Role as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of the (S)-1-(pyrrolidin-3-yl)-1H-pyrazole scaffold makes it a powerful tool in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. This is crucial in many areas, including the development of new materials and pharmaceuticals, as different enantiomers can have vastly different properties.

Organocatalysis Utilizing Pyrrolidine-Pyrazole Derivatives

Derivatives of this compound have been effectively employed as organocatalysts, which are small organic molecules that can accelerate chemical reactions enantioselectively. These catalysts offer a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. For instance, (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazoles, which share the chiral pyrrolidine (B122466) motif, have demonstrated broad utility in various asymmetric reactions. chimia.ch Their effectiveness stems from the ability of the pyrrolidine nitrogen to form an enamine intermediate with carbonyl compounds, while the pyrazole (B372694) or tetrazole moiety can participate in hydrogen bonding or other non-covalent interactions to control the stereochemical outcome of the reaction. chimia.chresearchgate.net This approach has been successful in promoting asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. researchgate.net

Ligand Design for Transition Metal Catalysis (e.g., asymmetric hydrogenation, cross-coupling)

The pyrazole and pyrrolidine nitrogens in this compound and its derivatives can act as excellent chelating agents for transition metals. researchgate.netresearchgate.net This property has been exploited in the design of chiral ligands for a variety of transition metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling reactions. mdpi.com By coordinating to a metal center, the chiral ligand creates a chiral environment that can induce high enantioselectivity in the catalytic transformation. nih.gov For example, chiral pyrrolidine-based ligands have been used in palladium-catalyzed enantioselective arylation of C-H bonds. mdpi.com Furthermore, iridium complexes bearing protic pyrazole ligands have been shown to be effective catalysts for asymmetric transfer hydrogenation. mdpi.com The modular nature of the this compound scaffold allows for systematic tuning of its steric and electronic properties to optimize catalyst performance for specific reactions. nih.gov

Exploration in Materials Science and Supramolecular Chemistry

The unique structural features of this compound also lend themselves to applications in materials science and supramolecular chemistry, where the focus is on designing molecules that can self-assemble into larger, ordered structures with specific functions.

Development of Chiral Recognition Materials and Sensors

The chiral nature of the this compound scaffold makes it a promising candidate for the development of chiral recognition materials. These materials can selectively interact with one enantiomer of a chiral molecule over the other, a property that is highly valuable for applications such as chiral separations and enantioselective sensing. The pyrazole moiety can participate in hydrogen bonding and π-π stacking interactions, which can contribute to the selective binding of chiral analytes.

Self-Assembly Studies of Pyrrolidine-Pyrazole Derivatives

The ability of pyrazole derivatives to engage in hydrogen bonding and other non-covalent interactions drives their self-assembly into well-defined supramolecular structures. rsc.org Studies on the self-assembly of pyrazole-containing molecules have revealed the formation of diverse architectures, including dimers, tetramers, and coordination polymers. researchgate.net For instance, the self-assembly of certain pyrazole derivatives has been shown to block the assembly of the Tobacco Mosaic Virus. nih.gov The chirality of the pyrrolidine unit in this compound can introduce an additional layer of complexity and control over the self-assembly process, potentially leading to the formation of chiral supramolecular polymers or gels with unique chiroptical properties.

In Vitro Biological Activity and Mechanism of Action Studies (Strictly Non-Clinical)

A significant body of research has focused on the in vitro biological activities of pyrazole derivatives, revealing a broad spectrum of potential therapeutic applications. nih.govnih.govresearchgate.netdntb.gov.ua These studies are crucial for understanding the fundamental interactions of these compounds with biological targets at a molecular level.

The pyrazole core is a common motif in many biologically active compounds. mdpi.commdpi.commdpi.commdpi.com Derivatives have been investigated for a wide range of in vitro activities, including:

Antimicrobial and Antifungal Activity: Various pyrazole derivatives have demonstrated inhibitory activity against bacteria and fungi. eurasianjournals.commdpi.comnih.gov

Anticancer Activity: Many pyrazole-based compounds have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. mdpi.com For instance, some derivatives have shown the ability to induce apoptosis in cancer cells. mdpi.com

Enzyme Inhibition: The this compound scaffold has been incorporated into molecules designed as enzyme inhibitors. For example, derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. bohrium.com Another study reported on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as selective inhibitors of JNK3, a kinase involved in neurodegenerative diseases. nih.gov

The mechanism of action of these compounds is often attributed to their ability to interact with specific biomolecular targets, such as enzymes or receptors. The pyrrolidine and pyrazole moieties can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions within active sites. researchgate.net

Interactive Data Table: In Vitro Biological Activities of Selected this compound Derivatives

Compound IDTargetIn Vitro ActivityResearch Focus
Derivative A 11β-HSD1Potent InhibitionMetabolic Disease Research bohrium.com
Derivative B JNK3Selective InhibitionNeurodegenerative Disease Research nih.gov
Derivative C Various BacteriaAntibacterial ActivityAntimicrobial Research mdpi.com
Derivative D Cancer Cell LinesAntiproliferative EffectsOncology Research mdpi.com

Enzyme Inhibition Studies in Cell-Free or Cell-Based Assays

The this compound scaffold is a key component in the development of various enzyme inhibitors. Research has demonstrated its presence in compounds designed to target a range of enzymes implicated in different diseases.

One area of focus has been the inhibition of 11β-hydroxysteroid-dehydrogenase type 1 (11β-HSD1), an enzyme linked to insulin (B600854) resistance. bohrium.com In the search for potent and selective 11β-HSD1 inhibitors, pyrrolidine-pyrazole ureas have been synthesized and evaluated. bohrium.com The replacement of an imidazole (B134444) ring with a pyrazole derivative in these compounds led to enhanced potency. bohrium.com Specifically, the introduction of a pyrazolylpyrrolidine urea (B33335) scaffold was a key step in developing new analogs. bohrium.com These compounds were tested for their inhibitory activity on both human and mouse 11β-HSD1 enzymes in vitro using a miniaturized scintillation proximity assay. bohrium.com

Derivatives of the this compound scaffold have also been investigated as inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases. tandfonline.com A series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed and synthesized with the goal of achieving selective JNK3 inhibition. tandfonline.com Among these, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile demonstrated significant inhibitory activity against JNK3 with an IC50 value of 227 nM. tandfonline.com

Furthermore, pyrazole derivatives have been explored as inhibitors of other kinases. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and showed inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov The optimization of a hit compound led to the discovery of a multikinase inhibitor with high potency. nih.gov In another study, 1H-pyrazole-3-carboxamide derivatives were designed and found to exhibit strong activity against cyclin-dependent kinases (CDK2/4) and FLT3. mdpi.com

The versatility of the pyrazole core is also evident in its application as an inhibitor for other enzymes. For example, some pyrazole derivatives have shown inhibitory activity against interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov Others have been identified as potent inhibitors of monoamine oxidase B (MAO-B). nih.gov Additionally, pyrazole-carboxamides bearing a sulfonamide moiety have been evaluated as potent carbonic anhydrase (CA) inhibitors. nih.gov

Table 1: Enzyme Inhibition Data for this compound Derivatives

Compound ClassTarget EnzymeKey Findings
Pyrrolidine-pyrazole ureas11β-HSD1Pyrazole derivative enhanced potency compared to imidazole. bohrium.com
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazolesJNK3(R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile showed an IC50 of 227 nM. tandfonline.com
Pyrazolo[3,4-d]pyrimidinesFLT3, VEGFR2Optimization led to a potent multikinase inhibitor. nih.gov
1H-pyrazole-3-carboxamidesCDK2/4, FLT3Compound 8t showed IC50 values of 0.719/0.770 nM for CDK2/4 and 0.089 nM for FLT3. mdpi.com
Pyrazole-carboxamide sulfonamidesCarbonic Anhydrase (CA)Investigated as potent hCA I and hCA II inhibitors. nih.gov

Receptor Binding Profiling with Isolated Receptors or Membranes

The characterization of compounds containing the this compound scaffold often involves receptor binding assays to determine their affinity and selectivity for specific biological targets. These assays are crucial in the early stages of drug discovery to understand the interaction of a compound with its intended receptor.

In the context of developing inhibitors for 11β-HSD1, while the primary focus is on enzyme inhibition, understanding the interaction with other receptors is important to assess potential off-target effects. The pyrazolylpyrolidine ureas developed as 11β-HSD1 inhibitors were part of a broader screening campaign to identify candidates with improved profiles, which would implicitly include considerations of selectivity against other receptors to avoid side effects. bohrium.com

For compounds targeting kinases, receptor binding assays are fundamental. For instance, the pyrazolo[3,4-d]pyrimidine derivatives developed as multikinase inhibitors were evaluated for their potency against FLT3 and VEGFR2. nih.gov This involved determining their ability to bind to these specific kinase receptors. Similarly, the 1H-pyrazole-3-carboxamide derivatives were assessed for their binding affinity to CDK2, CDK4, and FLT3 kinases. mdpi.com

Furthermore, in the development of JNK3 inhibitors, kinase profiling of a lead compound, a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative, was performed against a panel of 38 different kinases. tandfonline.com This extensive screening at a single-dose concentration of 10 μM revealed that the compound was a selective JNK3 inhibitor, with significantly less activity against most other kinases, demonstrating the importance of receptor binding profiling in establishing selectivity. tandfonline.com

Cell-Based Assays for Target Engagement and Pathway Modulation (mechanism-focused, not efficacy)

Cell-based assays are instrumental in confirming that a compound containing the this compound scaffold can engage its intended target within a cellular environment and modulate downstream signaling pathways. These assays provide a more biologically relevant context than cell-free enzyme or receptor binding assays.

For pyrazolo[3,4-d]pyrimidine derivatives targeting FLT3 and VEGFR2, cell-based assays were used to assess their activity. nih.gov These compounds were tested for their potency against human acute myeloid leukemia (AML) MV4-11 cells, which are driven by FLT3. nih.gov Western blot and immunohistochemical analyses were also performed to elucidate the mechanism of action of a lead compound, confirming its effect on the target pathway. nih.gov

Similarly, 1H-pyrazole-3-carboxamide derivatives developed as FLT3 and CDK inhibitors were evaluated in cell-based assays. mdpi.com The anti-proliferative activity of these compounds was tested against various cancer cell lines, including MV4-11 cells. mdpi.com Furthermore, studies were conducted to confirm that a lead compound, 8t, inhibited the phosphorylation of CDK and FLT3 pathways in a dose-dependent manner, providing direct evidence of target engagement and pathway modulation in a cellular context. mdpi.com

In the study of N-propananilide derivatives bearing a pyrazole ring, their neuroprotective potential was analyzed using a 6-hydroxy-dopamine (6-OHDA)-induced neurotoxicity model in SH-SY5Y cells. nih.gov The most active compounds were further investigated for their effect on the caspase-3 and Bax pathways, revealing that their protective activity was due to the decreased levels of the pro-apoptotic protein Bax and caspase-3 activation. nih.gov This demonstrates a clear link between the compound, its target pathway, and a cellular response.

Structure-Activity Relationship (SAR) Derivation from In Vitro Data

The systematic modification of the this compound scaffold and its derivatives allows for the establishment of structure-activity relationships (SAR). This process is crucial for optimizing lead compounds to enhance potency, selectivity, and other desirable properties.

In the development of 11β-HSD1 inhibitors, SAR studies revealed that replacing an imidazole ring with a pyrazole moiety enhanced the inhibitory potency. bohrium.com Further modifications, such as the introduction of different heterocyclic replacements and substitutions on the pyrazole ring, were explored to improve both enzyme inhibition and metabolic stability. bohrium.com For example, a 4-substituted pyrazole derivative showed enhanced potency. bohrium.com

For JNK3 inhibitors based on a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole scaffold, SAR studies were conducted by synthesizing a series of twenty-six compounds and measuring their enzyme activity against JNK3. tandfonline.com These studies led to the identification of a lead compound with potent activity. tandfonline.com

The discovery of a novel multikinase inhibitor from pyrazolo[3,4-d]pyrimidine derivatives also heavily relied on SAR analysis. nih.gov A series of derivatives were synthesized and evaluated in cell- and transgenic-zebrafish-based assays, leading to the identification of compounds with high potency against FLT3-driven AML cells. nih.gov

In the design of 1H-pyrazole-3-carboxamide derivatives as FLT3 and CDK inhibitors, a step-by-step structural optimization was performed. mdpi.com The SAR study demonstrated that the combination of a piperazine (B1678402) in the hydrophilic pocket, a benzene (B151609) ring as an aromatic linker, and a bulkier fused ring in the deep hydrophobic pocket significantly increased the inhibitory activity against CDK2/4 and FLT3. mdpi.com

Table 2: Structure-Activity Relationship (SAR) Insights for this compound Derivatives

Compound SeriesStructural ModificationImpact on Activity
Pyrrolidine-pyrazole ureasImidazole to pyrazole replacementEnhanced 11β-HSD1 inhibitory potency. bohrium.com
Pyrrolidine-pyrazole ureas4-substitution on pyrazole ringEnhanced 11β-HSD1 inhibitory potency. bohrium.com
1H-pyrazole-3-carboxamidesAddition of piperazine, benzene linker, and bulky fused ringSignificantly increased inhibitory activity against CDK2/4 and FLT3. mdpi.com
3-Amino-1H-pyrazole derivativesAlkyl residues on the pyrazoleLed to non-selective kinase inhibitors. nih.gov

Analytical Methodologies for Research and Development of S 1 Pyrrolidin 3 Yl 1h Pyrazole

Chiral Chromatography for Enantiomeric Purity Assessment

The primary challenge in the analysis of (S)-1-(Pyrrolidin-3-YL)-1H-pyrazole is the accurate determination of its enantiomeric purity. Chiral chromatography is the cornerstone technique for separating and quantifying the (S)- and (R)-enantiomers.

High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the most widely employed and effective method for the enantioseparation of chiral compounds, including pyrazole (B372694) derivatives. More than 90% of enantiomeric excess determinations are performed using HPLC with polysaccharide-based CSPs. These phases, typically derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer excellent chiral recognition capabilities.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differential stability of these complexes leads to different retention times, allowing for their separation and quantification. For pyrazole-containing compounds, polysaccharide-based CSPs like cellulose tris(3,5-dimethylphenylcarbamate) have proven effective. wikipedia.org The choice of mobile phase—normal phase, reversed-phase, or polar organic mode—greatly influences the separation efficiency. butlerov.com Polar organic modes, using solvents like methanol (B129727) or acetonitrile, can offer the benefit of short analysis times and sharp peaks. butlerov.comsigmaaldrich.com

Table 1: Example HPLC-CSP Conditions for Chiral Pyrazole Intermediate Separation

ParameterCondition
Column (S,S) Whelk-O1
Mobile Phase Supercritical Fluid Chromatography (SFC) conditions were found to be effective. wikipedia.org
Detection UV
Outcome Good resolution achieved for analysis and potential scale-up. wikipedia.org

This table is based on findings for a related chiral pyrazole intermediate and serves as an illustrative example of a potential starting point for method development for this compound.

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile and semi-volatile compounds. chromatographyonline.com For non-volatile compounds like this compound, derivatization is often required to increase volatility and improve chromatographic performance. researchgate.net The pyrrolidine (B122466) moiety, being a secondary amine, can be derivatized, for example, through acylation.

Chiral GC columns typically employ cyclodextrin-based stationary phases. gcms.czresearchgate.net These cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with the analyte enantiomers. The different fit and interactions within the chiral cavity of the cyclodextrin (B1172386) for each enantiomer result in their separation. The use of derivatized cyclodextrins as CSPs is the most versatile and convenient approach for determining enantiomeric composition via GC. chromatographyonline.com

Table 2: Common Derivatized Cyclodextrin Phases for Chiral GC

Chiral Stationary Phase (CSP)Common Applications
Derivatized β-cyclodextrins Separation of a wide range of chiral compounds including alcohols, ketones, and amines. gcms.cz
Derivatized γ-cyclodextrins Suitable for larger molecules.
Chirasil-Val Amino acid derivative phase used for separating amino acids and other chiral compounds. researchgate.netuni-muenchen.de

This table provides examples of CSPs that could be tested for the analysis of a derivatized form of this compound.

Advanced Separation Techniques for Isolation and Purification in Research Scale

For preclinical studies and further research, obtaining enantiomerically pure this compound in milligram to gram quantities is necessary.

Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for the preparative resolution of enantiomers. researchgate.netnih.gov These methods utilize the same principles as their analytical counterparts but employ larger columns and higher flow rates to isolate larger quantities of the desired enantiomer. SFC, which uses supercritical CO2 as the main mobile phase component, is often considered a "greener" and faster alternative to normal-phase HPLC, with lower solvent consumption and easier product recovery. nih.gov

Classical resolution via diastereomeric crystallization is another established method for isolating single enantiomers. onyxipca.com This technique involves reacting the racemic base, such as (±)-1-(Pyrrolidin-3-YL)-1H-pyrazole, with a chiral acid resolving agent (e.g., tartaric acid, mandelic acid). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. By carefully selecting the solvent system, one of the diastereomeric salts can be selectively crystallized, isolated by filtration, and then the chiral resolving agent can be removed to yield the desired pure enantiomer. onyxipca.com

Spectrophotometric and Potentiometric Methods for Quantification and Acid-Base Characterization

Spectrophotometric methods , particularly UV-Vis spectrophotometry, offer a simple, rapid, and cost-effective means for quantifying the compound in various solutions. google.com Pyrazole-based compounds exhibit characteristic UV absorption due to their aromatic heterocyclic ring. nih.govresearchgate.net A UV-Vis spectrum would be recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax, following Beer's Law. This allows for the determination of the concentration of the compound in unknown samples. Derivative spectrophotometry can be employed to resolve the analyte's spectrum from interfering substances in complex matrices. youtube.com

Potentiometric methods are essential for determining the acid-base properties of this compound, specifically its acid dissociation constant(s) (pKa). The molecule contains two basic nitrogen centers: the secondary amine in the pyrrolidine ring and the pyridine-like nitrogen in the pyrazole ring. wikipedia.orgwikipedia.org Potentiometric titration is a reliable method for pKa determination. acs.orgnih.gov The method involves the gradual addition of a standardized acid or base to a solution of the compound while monitoring the pH with a calibrated electrode. creative-bioarray.com The resulting titration curve (pH vs. volume of titrant) will show inflection points corresponding to the pKa values of the different basic groups. These values are crucial for understanding the compound's behavior in different pH environments, which is vital for formulation development and understanding its physiological disposition.

Future Perspectives and Research Challenges for S 1 Pyrrolidin 3 Yl 1h Pyrazole

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research. nih.gov Traditional methods often involve the condensation of hydrazines with 1,3-dicarbonyl compounds or cycloaddition reactions. nih.govnih.gov However, these methods can sometimes lack regioselectivity and may require harsh reaction conditions or the use of hazardous reagents.

Future research will likely focus on developing more sustainable and atom-economical synthetic strategies for (S)-1-(Pyrrolidin-3-YL)-1H-pyrazole. Key challenges and opportunities include:

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis from simple, readily available starting materials would significantly improve efficiency. An example could be a three-component reaction involving a protected (S)-3-aminopyrrolidine derivative, a source of hydrazine, and a suitable three-carbon synthon to construct the pyrazole ring. organic-chemistry.org This approach minimizes waste by reducing the number of intermediate purification steps.

Catalytic Methods: The use of transition-metal catalysis, such as copper or silver-catalyzed cyclizations, could provide milder reaction conditions and higher yields. nih.gov For instance, a copper-catalyzed aerobic cyclization of an appropriately designed unsaturated hydrazone derived from a pyrrolidine (B122466) precursor could be a viable route. nih.gov

Green Solvents and Conditions: A significant challenge is to replace traditional organic solvents with more environmentally benign alternatives like water or bio-based solvents. The use of micellar catalysis, where reactions are performed in water using surfactants like TPGS-750-M, has shown promise for pyrazole synthesis and could be adapted for this specific target. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow process for the synthesis of this compound would be a significant step towards sustainable industrial production.

Synthetic Strategy Potential Advantages Key Challenges
One-Pot, Multi-Component High efficiency, reduced waste, operational simplicity. organic-chemistry.orgAchieving high regioselectivity and stereocontrol.
Transition-Metal Catalysis Mild conditions, high yields, functional group tolerance. nih.govCatalyst cost, removal of metal residues from the final product.
Micellar Catalysis Use of water as a solvent, enhanced reaction rates, easy product isolation. researchgate.netSurfactant compatibility with reagents, scalability.
Flow Chemistry Improved safety, scalability, precise process control.High initial setup cost, potential for clogging.

Expanding the Scope of Derivatization and Functionalization Strategies

To explore the full potential of the this compound scaffold, diverse libraries of derivatives are needed. Expanding functionalization strategies is crucial for structure-activity relationship (SAR) studies.

Future research will focus on selectively modifying both the pyrazole and pyrrolidine rings:

Pyrazole Ring Functionalization: The pyrazole ring has multiple positions (C3, C4, C5) that can be functionalized. C-H activation and functionalization represent a powerful tool to introduce substituents directly onto the pyrazole core without the need for pre-functionalized starting materials. This allows for the late-stage diversification of the scaffold.

Pyrrolidine Ring Functionalization: The secondary amine of the pyrrolidine ring is a prime site for modification. Acylation, alkylation, sulfonylation, and reductive amination can be used to introduce a wide variety of substituents, which can modulate the compound's polarity, solubility, and ability to form hydrogen bonds. For example, derivatives have been synthesized where the pyrrolidine nitrogen is part of a cyclopropanecarbonyl amide. nih.gov

Regioselective Synthesis: A significant challenge is controlling the regioselectivity of substitution on the pyrazole ring. Modern synthetic methods, such as those employing specific catalysts or directing groups, will be essential to reliably produce specific isomers. nih.gov For instance, silver-mediated cycloaddition can be highly regioselective in producing specific trifluoromethyl pyrazoles. nih.gov

Position Reaction Type Potential Substituents
Pyrazole C3, C4, C5 C-H Activation, Halogenation, Nitration, Friedel-CraftsAryl, Alkyl, Halogen, Nitro, Acyl
Pyrrolidine N-H Acylation, Alkylation, Sulfonylation, Reductive AminationAmides, Alkyl chains, Aryl groups, Heterocycles

Advanced Computational Predictions for Novel Chemical and Biological Applications

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. nih.gov For the this compound scaffold, computational methods can guide synthetic efforts and predict potential biological targets.

Future directions in this area include:

Target Identification and Virtual Screening: Molecular docking studies can be used to screen libraries of virtual derivatives against the binding sites of various proteins, such as kinases, proteases, or G-protein coupled receptors. rjsocmed.com This in silico screening can identify potential biological targets and prioritize compounds for synthesis and biological testing.

Pharmacophore Modeling: Based on known active compounds containing the pyrazole or pyrrolidine motif, a pharmacophore model can be developed. This model defines the essential spatial arrangement of chemical features required for biological activity and can be used to design novel derivatives of this compound with improved potency and selectivity.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a deeper understanding of ligand-receptor interactions, QM/MM simulations can be employed. These methods treat the ligand and the active site of the protein with high-level quantum mechanics, providing detailed insights into binding energies and reaction mechanisms.

ADMET Prediction: A major challenge in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). Computational models can predict these properties early in the discovery process, allowing for the optimization of the scaffold to improve its drug-like characteristics.

Integration with High-Throughput Screening for Accelerated Research Lead Identification

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for biological activity. researchgate.net Integrating the synthesis of this compound derivatives with HTS is key to rapidly identifying promising lead compounds.

Key aspects of this integration include:

Combinatorial Chemistry: The development of robust and versatile functionalization strategies (as discussed in 8.2) is a prerequisite for creating large, diverse chemical libraries based on the scaffold. These libraries can then be subjected to HTS.

Assay Development: Sensitive and reliable HTS assays are needed to evaluate the biological activity of the synthesized compounds. These could include biochemical assays (e.g., enzyme inhibition) or cell-based assays (e.g., measuring cell viability or reporter gene expression). cijournal.ru

High-Throughput Computational Screening (HTCS): As mentioned previously, HTCS can be used to pre-filter large virtual libraries, reducing the number of compounds that need to be synthesized and physically screened. nih.gov This synergy between computational and experimental screening significantly enhances the efficiency of lead discovery.

Data Analysis and Machine Learning: HTS campaigns generate vast amounts of data. Advanced data analysis and machine learning algorithms are crucial for identifying meaningful structure-activity relationships from this data. nih.gov These insights can then guide the next round of library design and synthesis, creating an iterative cycle of optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.